molecular formula C16H18N2O6 B2481141 N-butyl-8-methoxy-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 868214-89-5

N-butyl-8-methoxy-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2481141
CAS No.: 868214-89-5
M. Wt: 334.328
InChI Key: CVCRNXREEIBNEZ-UHFFFAOYSA-N
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Description

N-butyl-8-methoxy-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C₁₆H₁₈N₂O₆. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-8-methoxy-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-butyl-8-methoxy-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the chromene ring .

Scientific Research Applications

N-butyl-8-methoxy-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-8-methoxy-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-butyl-8-methoxy-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide include other chromene derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-butyl-8-methoxy-N-methyl-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-4-5-6-17(2)15(19)12-8-10-7-11(18(21)22)9-13(23-3)14(10)24-16(12)20/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCRNXREEIBNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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